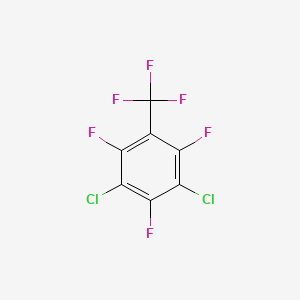

3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

説明

3,5-Dichloro-2,4,6-trifluorobenzotrifluoride is an aryl fluorinated building block . It is also known as 3,5-Dichloro-α,α,α,2,4,6-hexafluorotoluene .

Molecular Structure Analysis

The molecular formula of this compound is C7Cl2F6 . The exact mass is 267.92800 .Physical And Chemical Properties Analysis

This compound is a liquid at 20°C . It has a boiling point of 170.3°C and a density of 1.715 g/cm³ . The refractive index is 1.4456 .科学的研究の応用

Chemical Synthesis and Derivatives

3,5-Dichloro-2,4,6-trifluorobenzotrifluoride serves as a precursor in the synthesis of various chemical compounds. It has been utilized in the preparation of 3,5-dichloro-2,4,6-trifluorophenyl derivatives through nucleophilic substitution reactions. One notable application includes its role in the synthesis of insecticides such as Teflubenzuron, showcasing its importance in the agricultural chemistry field. The preparation involves several steps, including chlorination, reduction, and acylation reactions, demonstrating the chemical's versatility and reactivity (Feng Shi-long, 2006; Lu Yang, 2006).

Organometallic Chemistry

In organometallic chemistry, this compound derivatives have been synthesized for various applications. For example, its derivatives have been used to prepare dicarbonyliron complexes through substitution reactions, highlighting its utility in creating complex organometallic frameworks. These compounds find applications in catalysis and material science due to their unique electronic and structural properties (N. Ishikawa & Shuji Ibuki, 1974).

Material Science

In material science, derivatives of this compound have been explored for their potential in creating new materials. The chemical's derivatives are investigated for their photophysical properties, which are crucial for developing advanced materials with specific optical characteristics. For instance, research on trifluoromethyldiazirinyl derivatives indicates their application in studying GABA receptors, demonstrating the chemical's relevance in neurochemistry and material science (R. Sammelson & J. Casida, 2003).

Polymer Chemistry

The compound's derivatives have been used as cross-linking reagents in polymer chemistry, illustrating its contribution to the development of polymers with enhanced properties. This application is particularly notable in the synthesis of photoactive compounds for creating new organic magnetic materials, highlighting its role in advancing materials with specific magnetic properties (S. Chapyshev & A. Chernyak, 2013).

Safety and Hazards

3,5-Dichloro-2,4,6-trifluorobenzotrifluoride is classified as an irritant . It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

作用機序

Target of Action

It is known that this compound is used in the preparation of fluorine-containing anilines from polyfluorinated benzotrifluorides . This suggests that the compound may interact with specific enzymes or receptors involved in these chemical reactions.

Mode of Action

Given its use in the synthesis of fluorine-containing anilines, it is plausible that it undergoes chemical reactions with other compounds, leading to changes in their molecular structure .

Biochemical Pathways

Considering its role in the synthesis of fluorine-containing anilines, it may be involved in the modification of certain biochemical pathways related to these compounds .

Pharmacokinetics

Its physical properties such as a molecular weight of 26897 g/mol and a density of 1.715 suggest that it may have specific pharmacokinetic characteristics that influence its bioavailability.

Result of Action

Given its use in the synthesis of fluorine-containing anilines, it is likely that it contributes to the formation of these compounds, which may have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride. For instance, it is recommended to store this compound at a temperature between 0-10°C to maintain its stability. , which could influence its solubility and therefore its efficacy and action.

生化学分析

Biochemical Properties

3,5-Dichloro-2,4,6-trifluorobenzotrifluoride plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form stable complexes with these biomolecules, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in conformational changes in the target biomolecule, altering its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular behavior. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of the cell, affecting energy production and other essential cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in these subcellular locations can modulate its interactions with other biomolecules and influence its overall biochemical effects .

特性

IUPAC Name |

1,3-dichloro-2,4,6-trifluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7Cl2F6/c8-2-4(10)1(7(13,14)15)5(11)3(9)6(2)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAAQKFDAJMAFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7Cl2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382127 | |

| Record name | 1,3-dichloro-2,4,6-trifluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4284-10-0 | |

| Record name | 1,3-dichloro-2,4,6-trifluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)

![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)